molecular formula C14H21ClN2O B1422614 N-Benzyl-2-piperidin-4-ylacetamide hydrochloride CAS No. 906744-74-9

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride

Cat. No. B1422614
M. Wt: 268.78 g/mol
InChI Key: AZWLPMWFMORLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidones, which include “N-Benzyl-2-piperidin-4-ylacetamide hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-piperidin-4-ylacetamide hydrochloride” is represented by the formula C14H21ClN2O .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to N-Benzyl-2-piperidin-4-ylacetamide hydrochloride, have been evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and various groups at certain positions has resulted in substantial increases in activity, with some derivatives showing potent inhibition of acetylcholinesterase and potential for development as antidementia agents (Sugimoto et al., 1990).

Structure-Activity Relationships in Anti-AChE Inhibitors

Continuing the study of piperidine derivatives, further research has explored the structure-activity relationships (SAR) of these compounds, leading to the discovery of derivatives with enhanced anti-AChE activity. These findings have implications for the development of more effective inhibitors of acetylcholinesterase (Sugimoto et al., 1992).

Pharmaceutical Composition and Therapeutic Use

A particular salt form of N-Benzyl-2-piperidin-4-ylacetamide, along with its solvates, has been studied for its use in pharmaceutical compositions and therapeutic applications. This research suggests the potential of this compound in various medicinal formulations (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Inhibition of Acyl-Coenzyme A:Cholesterol O-Acyltransferase

Research has identified a derivative of N-Benzyl-2-piperidin-4-ylacetamide hydrochloride as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This discovery has implications for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Serotonin Receptor Inverse Agonism

A study on a compound structurally related to N-Benzyl-2-piperidin-4-ylacetamide hydrochloride reveals its properties as a selective serotonin (5-HT2A) receptor inverse agonist. This compound has been characterized for its pharmacological profile, offering insights into its potential for treating psychosis (Vanover et al., 2004).

Antimicrobial Activities

A derivative of N-Benzyl-2-piperidin-4-ylacetamide hydrochloride has been synthesized and tested for antimicrobial activities. The study demonstrates moderate activities against various microbial strains, indicating its potential in antimicrobial applications (Ovonramwen et al., 2019).

properties

IUPAC Name

N-benzyl-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(10-12-6-8-15-9-7-12)16-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWLPMWFMORLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-piperidin-4-ylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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